molecular formula C15H9Cl2N3O2 B2880712 3-chloro-N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)benzamide CAS No. 865249-27-0

3-chloro-N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)benzamide

Cat. No. B2880712
CAS RN: 865249-27-0
M. Wt: 334.16
InChI Key: UOWNNZXRWQNRRC-UHFFFAOYSA-N
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Description

Benzamides are a class of compounds that contain a benzoyl group, COC6H5, attached to an amide group, NH2 . They are used in a variety of applications, including as intermediates in the synthesis of other organic compounds .


Synthesis Analysis

The synthesis of benzamides typically involves the reaction of benzoyl chloride with an arylamine compound in a solvent such as N,N’-dimethylformamide . The reaction is usually carried out at elevated temperatures to increase the yield .


Molecular Structure Analysis

In benzamides, the benzoyl and amide groups are typically coplanar, with a dihedral angle close to 0 degrees . The crystal structure is often stabilized by N-H…O hydrogen bonds .


Chemical Reactions Analysis

Benzamides can undergo a variety of chemical reactions, including hydrolysis to form benzoic acid and an amine, and reaction with halogens to form halobenzamides .


Physical And Chemical Properties Analysis

Benzamides are typically solid at room temperature, with a melting point that depends on their specific structure . They are generally soluble in organic solvents .

Scientific Research Applications

Anticancer Applications

Compounds related to 3-chloro-N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)benzamide have been synthesized and evaluated for their anticancer activity. For instance, derivatives have shown moderate to excellent anticancer activity against breast, lung, colon, and ovarian cancer cell lines. These activities are compared with reference drugs like etoposide, indicating some derivatives exhibit higher anticancer activities than the reference drug (Ravinaik et al., 2021). Additionally, other studies focus on the synthesis and anticancer evaluation of related compounds, revealing that certain derivatives are active against breast cancer cell lines (Salahuddin et al., 2014).

Antimicrobial and Antitubercular Activities

The antimicrobial activity of these compounds has been studied, showing efficacy against Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans, Aspergillus niger, and Aspergillus clavatus (Kapadiya et al., 2020). Furthermore, new derivatives have been synthesized and demonstrated in vitro antitubercular activities against Mycobacterium tuberculosis H37Rv, with one lead molecule showing significant activity and low toxicity against a normal cell line, suggesting potential for further drug development (Nayak et al., 2016).

Mechanism of Action

Target of Action

Similar compounds have been known to interact with proteins in the cytoskeleton of certain organisms .

Mode of Action

It is thought to act by affecting spectrin-like proteins in the cytoskeleton . This interaction could lead to changes in the structure and function of the target cells.

Safety and Hazards

Like all chemicals, benzamides should be handled with care. They can cause irritation to the skin and eyes, and ingestion or inhalation can be harmful . Always refer to the Material Safety Data Sheet (MSDS) for specific safety information .

Future Directions

The study and application of benzamides is a active area of research. Future directions may include the development of new synthesis methods, the exploration of new reactions, and the discovery of new applications in fields such as medicine and materials science .

properties

IUPAC Name

3-chloro-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9Cl2N3O2/c16-10-5-3-4-9(8-10)13(21)18-15-20-19-14(22-15)11-6-1-2-7-12(11)17/h1-8H,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOWNNZXRWQNRRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NN=C(O2)NC(=O)C3=CC(=CC=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide

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